N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Anticancer Hepatocellular Carcinoma Cytotoxicity

N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, with the molecular formula C₁₈H₁₄ClFN₂O₂ and a molecular weight of 344.77 g/mol, belongs to the fluorophenyl-isoxazole-carboxamide class of synthetic compounds designed for anticancer activity. This compound features a 4-chlorophenyl group on the amide nitrogen and a 4-fluorophenyl substituent at the isoxazole 5-position, a structural motif reported to influence antiproliferative potency against hepatocellular carcinoma cell lines.

Molecular Formula C17H12ClFN2O2
Molecular Weight 330.74
CAS No. 952978-14-2
Cat. No. B2773275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
CAS952978-14-2
Molecular FormulaC17H12ClFN2O2
Molecular Weight330.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C17H12ClFN2O2/c18-12-3-7-14(8-4-12)20-17(22)10-15-9-16(23-21-15)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,22)
InChIKeyYXTGRUWTDMLSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 952978-14-2): A Potent Anticancer Lead in Fluorophenyl-Isoxazole-Carboxamide Series


N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide, with the molecular formula C₁₈H₁₄ClFN₂O₂ and a molecular weight of 344.77 g/mol, belongs to the fluorophenyl-isoxazole-carboxamide class of synthetic compounds designed for anticancer activity [1]. This compound features a 4-chlorophenyl group on the amide nitrogen and a 4-fluorophenyl substituent at the isoxazole 5-position, a structural motif reported to influence antiproliferative potency against hepatocellular carcinoma cell lines [1].

Why Generic Substitution Fails for N-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide


Within the fluorophenyl-isoxazole-carboxamide series, slight modifications in the N-phenyl substituent drastically alter antiproliferative potency: for example, the 4-chlorophenyl analog (2f) exhibits an IC₅₀ of 5.76 µg/mL against Hep3B, while other halogenated or unsubstituted phenyl analogs show IC₅₀ values ranging from 7.66 to >34.64 µg/mL [1]. This structure-activity relationship demonstrates that in-class substitution cannot be assumed without a loss in efficacy, compelling procurement of the specific 4-chlorophenyl derivative for reproducible biological outcomes [1].

Quantitative Differentiation Guide: N-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide vs. In-Class Analogs


Superior Antiproliferative Activity Against Hep3B Hepatocellular Carcinoma Cells

Compound 2f, the 4-chlorophenyl analog, demonstrates the highest potency in the series against the Hep3B liver cancer cell line [1]. Its IC₅₀ of 5.76 µg/mL is markedly lower than other analogs, such as 2a-2c and 2e (IC₅₀ range 7.66–11.60 µg/mL) and substantially more potent than 2f's own activity against HepG2 (IC₅₀ 34.64 µg/mL) [1]. This cell-line selectivity underscores a significant advantage for targeted liver cancer applications.

Anticancer Hepatocellular Carcinoma Cytotoxicity

Enhanced Reduction of α-Fetoprotein (α-FP) Secretion in Hep3B Cells

Treatment with compound 2f (the target) reduced Hep3B α-FP secretion to 168.33 ng/mL, a 6.6-fold decrease from the untreated control (1116.67 ng/mL) [1]. This reduction is significantly greater than that achieved by in-class analog 2d, which only lowered α-FP to 598.33 ng/mL [1]. The superior suppression of this clinically relevant tumor marker indicates enhanced functional activity.

Tumor Marker Hepatocellular Carcinoma α-Fetoprotein

Induction of G2-M Cell Cycle Arrest Comparable to Doxorubicin

Compound 2f induces G2-M phase arrest in 6.73% of Hep3B cells, closely matching the positive control doxorubicin at 7.4% [1]. This mechanistic similarity to a standard chemotherapeutic agent highlights a distinct mode of action, while other in-class analogs have not demonstrated comparable cell cycle effects in the reported panel.

Cell Cycle G2-M Arrest Anticancer Mechanism

4-Fold Reduction in Necrosis and Shift Towards Apoptosis

Compounds 2b and 2f were identified as the only analogs that reduce the necrosis rate of Hep3B cells by 4-fold while shifting cells to apoptosis, as evidenced by annexin V assays [1]. This dual effect on cell death pathways is not observed for other derivatives in the series, marking a functional advantage for inducing controlled cell death.

Apoptosis Necrosis Programmed Cell Death

Best-Fit Application Scenarios for N-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide


Lead Compound for Liver Cancer (HCC) Drug Discovery Programs

Given its potent and selective Hep3B cytotoxicity (IC₅₀ 5.76 µg/mL) and robust suppression of α-fetoprotein, this compound serves as an excellent starting point for structure-activity relationship (SAR) campaigns targeting hepatocellular carcinoma, where fluorophenyl-isoxazole scaffolds have demonstrated compelling in vitro efficacy [1].

Chemical Probe for Studying G2-M Cell Cycle Arrest Mechanisms

The compound’s ability to induce G2-M arrest in Hep3B cells at a level comparable to doxorubicin makes it a valuable tool for mechanistic studies of cell cycle disruption, especially in apoptosis-competent liver cancer models [1].

Calibration Standard for Necrosis-to-Apoptosis Shift Assays

As one of only two analogs in its series to demonstrate a 4-fold reduction in necrosis and a clear shift to apoptosis, the compound is an ideal reference standard for validating in vitro assays that measure programmed cell death pathways, such as annexin V/PI flow cytometry [1].

Pharmacokinetic and Toxicology Profiling Candidate

With favorable drug-like properties (Lipinski compliance confirmed for the series) and a unique 4-chlorophenyl substitution linked to potent activity, this compound is well-suited for initial ADME-Tox evaluations to establish the developability of the fluorophenyl-isoxazole-carboxamide class as oral anticancer agents [1].

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.